1-Butylpyridinium Chloride
Overview
Description
1-Butylpyridinium chloride is an organic compound with the molecular formula C₉H₁₄ClN and a molar mass of 171.67 g/mol . It is a type of pyridinium salt, characterized by a pyridine ring substituted with a butyl group at the nitrogen atom. This compound is typically a white crystalline solid and is soluble in water .
Mechanism of Action
Target of Action
1-Butylpyridinium Chloride is an organic compound that is primarily used as a reagent and catalyst in organic synthesis It’s known to participate in various types of reactions, such as electrophilic substitution, oximation, and imidazolization .
Mode of Action
Given its use in organic synthesis, it likely interacts with its targets through mechanisms common to electrophilic substitution, oximation, and imidazolization reactions . These reactions involve the transfer of electrons, the formation of new bonds, and the breaking of old ones, leading to significant changes in the chemical structures of the reactants.
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a reagent and catalyst in organic synthesis, it facilitates the transformation of reactants into products, which could have various molecular and cellular effects depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in water and various organic solvents, such as ethanol, ether, and benzene . This solubility can affect its distribution and reactivity in different environments. Additionally, it is a highly corrosive compound and should be handled with care . It is also sensitive to hygroscopic conditions .
Biochemical Analysis
Biochemical Properties
It is known that the derivatives of 1-Butylpyridinium Chloride are used in spent fuel reprocessing, particularly in the extraction of high-level radioactive aqueous waste from the processing of nuclear fuel
Cellular Effects
It is known that N-butylpyridinium chloride and structurally related ionic liquids have inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . These results suggest that this compound could potentially alter the in vivo pharmacokinetics of such substrates .
Molecular Mechanism
It is known that N-butylpyridinium chloride and structurally related ionic liquids display strong inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . This suggests that this compound may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily due to its high chemical and thermal stability
Dosage Effects in Animal Models
It is known that the compound is moderately absorbed, extracted by the kidney, and eliminated in the urine as the parent compound, independent of dose, number, or route of administration .
Metabolic Pathways
It is known that the compound is eliminated exclusively in urine as the parent compound, partially mediated by renal transporters . This suggests that it may interact with enzymes or cofactors involved in renal transport.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via organic cation transporters and multidrug and toxic extrusion transporters
Subcellular Localization
Given its potential interactions with organic cation transporters and multidrug and toxic extrusion transporters, it may be localized to areas of the cell where these transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylpyridinium chloride can be synthesized through the reaction of pyridine with 1-chlorobutane. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to around 145°C under autogenic pressure overnight. The resultant product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Butylpyridinium chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Electrophilic Substitution: Substituted pyridinium compounds.
Oxidation: Various oxidized derivatives of pyridinium.
Reduction: Pyridine and its derivatives.
Scientific Research Applications
1-Butylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in the formation of ionic liquids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the reprocessing of spent nuclear fuel and in the production of dyes and agrochemicals.
Comparison with Similar Compounds
- 1-Ethylpyridinium chloride
- 1-Methylpyridinium chloride
- 1-Butyl-3-methylimidazolium chloride
Comparison: 1-Butylpyridinium chloride is unique due to its specific combination of a butyl group and a pyridinium ion, which imparts distinct solvation and catalytic properties. Compared to 1-ethylpyridinium chloride and 1-methylpyridinium chloride, the butyl group provides greater hydrophobicity and a higher boiling point. In contrast, 1-butyl-3-methylimidazolium chloride, another ionic liquid, has a different cation structure, leading to variations in its physical and chemical properties .
Properties
IUPAC Name |
1-butylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031462 | |
Record name | N-Butylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-64-7 | |
Record name | Butylpyridinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butylpyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butylpyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Butylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BUTYLPYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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